molecular formula C23H19N3O5 B2631219 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034260-48-3

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2631219
CAS No.: 2034260-48-3
M. Wt: 417.421
InChI Key: CZMMABUJTOSTBM-UHFFFAOYSA-N
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Description

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and a chromene moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid derivatives, cyclization reactions can be employed to form the quinazoline ring.

    Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Chromene Moiety Addition: The chromene structure can be synthesized via cyclization reactions involving salicylaldehyde derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the chromene moiety.

    Reduction: Reduction reactions can occur at the quinazoline core or the carbonyl groups.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

Industry

Industrially, these compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione often involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The chromene moiety might interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors.

    Chromene Derivatives: Compounds like coumarins, which have various biological activities.

    Piperidine Derivatives: Compounds like piperidine alkaloids, which have pharmacological effects.

Properties

IUPAC Name

3-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c27-18-13-20(31-19-8-4-2-6-16(18)19)22(29)25-11-9-14(10-12-25)26-21(28)15-5-1-3-7-17(15)24-23(26)30/h1-8,13-14H,9-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMMABUJTOSTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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